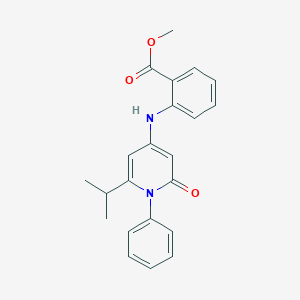

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate

Description

Key Structural Features:

| Feature | Position | Description |

|---|---|---|

| 1,2-Dihydropyridine | Core | Partially saturated pyridine derivative |

| Phenyl group | 1 | Directly attached to nitrogen |

| Oxo group | 2 | Ketone functionality |

| Isopropyl group | 6 | Branched alkyl substituent |

| Amino-benzoate linkage | 4 | Connects to methyl benzoate |

This nomenclature distinguishes it from classical 1,4-dihydropyridines (e.g., nifedipine), where saturation occurs between positions 1 and 4.

Structural Relationship to Dihydropyridine Derivatives

The compound belongs to the 1,2-dihydropyridine subclass, which contrasts with the more widely studied 1,4-dihydropyridines (1,4-DHPs) used in calcium channel blockers like nifedipine and amlodipine. Structural comparisons reveal critical differences:

Comparative Analysis of Dihydropyridine Derivatives:

The amino-benzoate side chain in this compound introduces hydrogen-bonding capabilities, potentially influencing its reactivity and intermolecular interactions compared to the ester-dominated 1,4-DHPs. The isopropyl group at position 6 adds steric bulk, which may affect conformational flexibility and binding affinities in biological systems.

Historical Context in Heterocyclic Chemistry Research

The synthesis of dihydropyridines traces back to the Hantzsch reaction (1881), a multicomponent process combining aldehydes, β-keto esters, and ammonia. While early work focused on 1,4-DHPs for cardiovascular applications, recent decades have seen diversification into 1,2-dihydropyridines driven by advances in heterocyclic chemistry.

Key Historical Milestones:

- 1881 : Arthur Hantzsch reports the first dihydropyridine synthesis, laying the foundation for heterocyclic drug discovery.

- 1970s–1980s : Commercialization of 1,4-DHPs (e.g., nifedipine) as antihypertensives highlights the therapeutic potential of dihydropyridine scaffolds.

- 2010s–Present : Exploration of non-classical dihydropyridines, including 1,2-derivatives, for multitarget applications in oxidative stress and enzyme modulation.

The compound’s unique 1,2-dihydro configuration and amino-benzoate linkage represent a deliberate departure from traditional 1,4-DHP designs, reflecting modern strategies to optimize steric and electronic properties for tailored applications. Its synthesis likely involves modified Hantzsch pathways or stepwise coupling of preformed fragments, though specific routes remain proprietary or under investigation.

Properties

IUPAC Name |

methyl 2-[(2-oxo-1-phenyl-6-propan-2-ylpyridin-4-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-15(2)20-13-16(14-21(25)24(20)17-9-5-4-6-10-17)23-19-12-8-7-11-18(19)22(26)27-3/h4-15,23H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHUQFYFZTUVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=O)N1C2=CC=CC=C2)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridine-4-amine with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antitumor properties. Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies show that this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be leveraged for cancer therapy .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Studies demonstrate that it may help mitigate oxidative stress in neuronal cells, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its therapeutic potential .

Pharmacological Applications

Anti-inflammatory Properties

this compound has shown promise as an anti-inflammatory agent. Research findings suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Analgesic Effects

In animal models, the compound has demonstrated analgesic properties, providing relief from pain without the side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could position it as a safer alternative in pain management .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection Mechanism

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound compared to controls. This suggests that the compound could be further developed for therapeutic use in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals, particularly sulfonylurea herbicides and methyl benzoate derivatives . Below is a detailed comparison:

Structural Differences and Similarities

Key Observations:

Core Heterocycle: The target compound’s dihydropyridinone core differs from the triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., tribenuron-methyl) rings in sulfonylurea herbicides. This structural divergence suggests distinct biological targets . Haloxyfop-methyl employs a phenoxypropionate backbone, targeting acetyl-CoA carboxylase in grasses, unlike the dihydropyridinone system .

Functional Groups: Sulfonylurea herbicides (e.g., metsulfuron-methyl) feature a sulfonylurea bridge (–SO2–NH–CO–NH–) critical for acetolactate synthase (ALS) inhibition in plants. The target compound lacks this motif, instead having a direct amino linkage between the dihydropyridinone and benzoate groups . The methyl benzoate moiety is common across all compounds but is positioned differently, influencing solubility and bioavailability.

Physicochemical and Hazard Profiles

Key Observations:

- Toxicity: The target compound’s hazards (oral toxicity, irritation) are more pronounced than those of sulfonylureas, which are designed for low mammalian toxicity .

- Stability : The requirement for dark, inert storage contrasts with commercial herbicides optimized for field stability .

Biological Activity

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate, with the CAS number 1831094-06-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 362.43 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities, including neuroprotective and anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Calcium Channels : Dihydropyridine derivatives often act as calcium channel blockers, which can influence neurotransmitter release and muscle contraction.

- Enzyme Inhibition : The presence of the phenyl and isopropyl groups may enhance binding to specific enzymes or receptors, potentially affecting metabolic pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds in the dihydropyridine class. For instance, derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective effects against glutamate-induced excitotoxicity:

| Study | Findings |

|---|---|

| Reference | Found that certain pyridinone derivatives acted as noncompetitive antagonists of AMPA receptors, suggesting potential for treating neurological disorders. |

Case Studies

- In Vivo Studies : Experimental models using similar dihydropyridine compounds showed significant reductions in tumor growth rates and improved survival rates in xenograft models.

- In Vitro Assays : Compounds structurally related to this compound displayed IC50 values in the low micromolar range against various cancer cell lines.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Route Selection : The compound’s structure suggests a multi-step synthesis involving:

Amination : Coupling 6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-amine with methyl 2-aminobenzoate via nucleophilic substitution or Buchwald-Hartwig catalysis.

Esterification : Protect the benzoic acid group using methyl chloride or diazomethane.

- Optimization :

- Solvent : Use polar aprotic solvents (e.g., DMF, DMSO) for amination to enhance nucleophilicity.

- Catalyst : Screen Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for cross-coupling efficiency.

- Temperature : Optimize between 80–120°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water, 70:30 v/v) at 254 nm UV detection. Retention time and peak symmetry confirm purity (>95%) .

- NMR : Compare and spectra with simulated data (e.g., using ACD/Labs or ChemDraw) to verify substituent positions.

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~409.18 m/z) to validate molecular weight.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution :

- SHELXT : Direct methods for phase determination.

- SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding networks (e.g., N–H···O interactions in the dihydropyridinone ring) .

- Validation : Check R-factor convergence (<5%) and residual electron density maps for disordered regions.

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound against biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes inhibited by structurally related benzoates (e.g., acetolactate synthase in plants, linked to herbicidal activity ).

- Assays :

- Enzymatic Inhibition : Measure IC₅₀ via UV-Vis kinetics (e.g., NADH depletion at 340 nm).

- Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions (e.g., binding to the active site of cytochrome P450).

- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends.

Q. How should discrepancies in reported biological activity data be addressed methodologically?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reproducibility) .

- Structural Confirmation : Re-determine crystal structure to exclude polymorphic or tautomeric variations .

- Assay Replication : Standardize protocols (e.g., fixed pH, temperature) across labs to minimize environmental variability.

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists.

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.